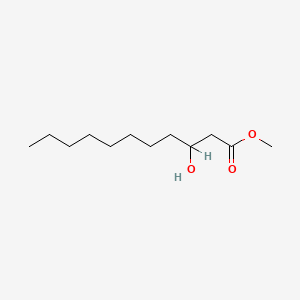

Methyl 3-hydroxyundecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-hydroxyundecanoate: is an organic compound with the molecular formula C12H24O3 and a molecular weight of 216.32 g/mol . It is a colorless to pale yellow liquid and is known for its role as a fatty acid methyl ester with a hydroxyl group . This compound is also referred to as 3-hydroxyundecanoic acid methyl ester .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxyundecanoate can be synthesized through the reaction of 2-heptanone with sodium hydroxide , followed by a reaction with methanol to produce the final product . The reaction conditions typically involve the use of organic solvents and appropriate drying agents to ensure the purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required standards for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-hydroxyundecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various alkylated or acylated derivatives .

Aplicaciones Científicas De Investigación

Methyl 3-hydroxyundecanoate has a wide range of applications in scientific research, including:

Chemistry:

- Used as a building block in the synthesis of complex molecules.

- Employed in the study of reaction mechanisms and catalysis .

Biology:

- Investigated for its role in biological pathways and metabolic processes .

- Used in the study of enzyme-substrate interactions .

Medicine:

- Explored for its potential therapeutic applications .

- Studied for its effects on cell signaling and gene expression .

Industry:

- Utilized in the production of biodegradable polymers .

- Applied in the formulation of cosmetic products and pharmaceuticals .

Mecanismo De Acción

The mechanism of action of methyl 3-hydroxyundecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can influence enzyme activity , receptor binding , and signal transduction pathways .

Comparación Con Compuestos Similares

- Methyl 3-hydroxydecanoate

- Methyl 3-hydroxydodecanoate

- Methyl 3-hydroxytridecanoate

Comparison: Methyl 3-hydroxyundecanoate is unique due to its specific chain length and hydroxyl position , which confer distinct physical and chemical properties . Compared to its analogs, it may exhibit different reactivity and biological activity , making it suitable for specific applications in research and industry .

Actividad Biológica

Methyl 3-hydroxyundecanoate, a hydroxylated fatty acid methyl ester, has garnered attention in various biological and biochemical studies due to its potential applications in metabolic processes and biopolymer synthesis. This article delves into the biological activity of this compound, highlighting its significance in lipid metabolism, its role in the production of polyhydroxyalkanoates (PHAs), and its implications in health and disease.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C12H24O3

- Molecular Weight : 216.32 g/mol

- CAS Number : 3976-69-0

This compound features a hydroxyl group at the third carbon of the undecanoate chain, which influences its solubility and reactivity in biological systems.

Lipid Metabolism

This compound is involved in lipid metabolism, particularly as a precursor for the synthesis of medium-chain length fatty acids (MCLFAs). These fatty acids are crucial for various cellular functions, including membrane fluidity and energy storage. The compound has been shown to modulate insulin sensitivity, making it relevant in studies related to metabolic disorders such as obesity and diabetes .

Polyhydroxyalkanoate Production

One of the notable applications of this compound is its role in the biosynthesis of polyhydroxyalkanoates (PHAs) by microorganisms such as Pseudomonas aeruginosa. PHAs are biodegradable polymers that serve as energy reserves for bacteria and have potential applications in bioplastics. Research indicates that when Pseudomonas aeruginosa is cultivated on undecanoic acid, it accumulates significant amounts of PHA composed mainly of 3-hydroxy fatty acids, including 3-hydroxyundecanoate .

The following table summarizes key findings related to PHA production from this compound:

| Microorganism | Carbon Source | PHA Composition | PHA Yield (% CDW) |

|---|---|---|---|

| Pseudomonas aeruginosa | Undecanoic Acid | P(3HB-co-3HU) | ~17% |

| Escherichia coli | Decanoic Acid | P(3HB) | ~15% |

| Ralstonia eutropha | Mixed Fatty Acids | P(3HB-co-3HV) | ~20% |

Case Studies and Research Findings

-

Insulin Sensitivity Modulation :

A study demonstrated that hydroxylated fatty acids, including this compound, can enhance insulin sensitivity in adipocytes. This effect was attributed to the modulation of lipid metabolism pathways, suggesting potential therapeutic uses in managing insulin resistance . -

PHA Production Optimization :

Research focused on optimizing conditions for PHA production from this compound indicated that varying the carbon source concentration significantly impacts yield. The optimal conditions led to increased accumulation of PHAs, underscoring the compound's utility in biotechnological applications . -

Biocompatibility and Biodegradability :

Investigations into the biocompatibility of PHAs derived from this compound revealed favorable properties for medical applications, such as drug delivery systems and tissue engineering scaffolds. The biodegradability of these polymers presents a sustainable alternative to conventional plastics .

Propiedades

IUPAC Name |

methyl 3-hydroxyundecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHGFYACOPLGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.